Glycerophospho-N-Palmitoyl Ethanolamine

Overview

Description

Mechanism of Action

- The primary targets of PEA include cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system and play essential roles in modulating pain, inflammation, mood, and other physiological processes .

- The resulting changes include altered neurotransmitter release, immune cell activation, and regulation of pain perception .

- GP-NPEA is synthesized via two major pathways:

- CDP-Ethanolamine Pathway (Kennedy Pathway) : In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. The latter transfers the phosphoethanolamine group to diacylglycerol, yielding GP-NPEA .

- The compound’s stability and half-life depend on its interactions with enzymes involved in its metabolism .

- Cellular effects include pain modulation, anti-inflammatory activity, and potential neuroprotective effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerophospho-N-Palmitoyl Ethanolamine can be synthesized through the glycerophosphodiesterase 1 (GDE1) catalyzed reaction, where glycerophospho-linked precursors are converted into N-acylated ethanolamines . The reaction typically involves the use of ethanolamine and palmitoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of bioreactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glycerophospho-N-Palmitoyl Ethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various N-substituted ethanolamines .

Scientific Research Applications

Glycerophospho-N-Palmitoyl Ethanolamine has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.

Biology: The compound is studied for its role in the endocannabinoid system and its effects on cellular signaling pathways.

Medicine: Research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions like depression and chronic pain.

Industry: It is utilized in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Glycerophospho-N-Oleoyl Ethanolamine: Another N-acylated ethanolamine with similar metabolic pathways but different fatty acid composition.

Glycerophospho-N-Stearoyl Ethanolamine: Similar structure but with stearic acid instead of palmitic acid.

Uniqueness: Glycerophospho-N-Palmitoyl Ethanolamine is unique due to its specific fatty acid composition, which influences its biological activity and interaction with receptors. Its role as a precursor to palmitoyl ethanolamide distinguishes it from other N-acylated ethanolamines .

Biological Activity

Glycerophospho-N-Palmitoyl Ethanolamine (GP-NPEA) is a bioactive lipid that has garnered attention for its significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

GP-NPEA is a metabolic precursor to Palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and neuroprotective properties. The synthesis of GP-NPEA occurs primarily through the CDP-ethanolamine pathway, where ethanolamine is phosphorylated and linked to cytidine triphosphate (CTP) to form CDP-ethanolamine, which then transfers the phosphoethanolamine group to diacylglycerol .

Receptor Interactions

GP-NPEA primarily interacts with cannabinoid receptors CB1 and CB2, which are integral to the endocannabinoid system. These receptors modulate various physiological processes including pain perception, inflammation, and mood regulation. The activation of these receptors leads to alterations in neurotransmitter release and immune cell activity.

Cellular Effects

The biological effects of GP-NPEA include:

- Pain modulation : Through its action on cannabinoid receptors.

- Anti-inflammatory activity : By activating peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates gene transcription involved in inflammation .

- Neuroprotective effects : Potentially contributing to the protection against neurodegenerative diseases .

Case Studies and Experimental Data

-

Depression Biomarkers

In a chronic unpredictable mild stress (CUMS) rat model of depression, GP-NPEA was identified as a biomarker in the prefrontal cortex, indicating its potential involvement in the pathophysiology of depression. -

Procoagulant Properties

Research indicates that GP-NPEA exhibits procoagulant properties similar to other ethanolamides like PEA and Anandamide. The presence of a free hydroxyl group in these compounds is crucial for their procoagulant activity. -

Biosynthesis Pathways

Studies have shown that GP-NPEA can be hydrolyzed by cytosolic phospholipase A2 (cPLA2) to produce N-acyl ethanolamines (NAE), further linking it to various lipid signaling pathways in cellular processes .

Comparative Analysis with Similar Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Glycerophospho-N-Oleoyl Ethanolamine | Similar metabolic pathways; different fatty acid composition | Modulates inflammation and pain perception |

| Glycerophospho-N-Stearoyl Ethanolamine | Similar structure; stearic acid instead of palmitic acid | Anti-inflammatory effects similar to GP-NPEA |

| Palmitoylethanolamide (PEA) | Directly derived from GP-NPEA; known for anti-inflammatory properties | Strong neuroprotective effects |

Applications in Medicine and Industry

GP-NPEA is being investigated for various therapeutic applications:

Properties

IUPAC Name |

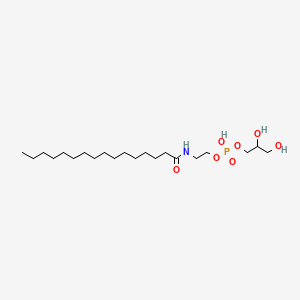

2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXMIXZULLAMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693936 | |

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100575-09-5 | |

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Glycerophospho-N-Palmitoyl Ethanolamine being identified in a study about depression?

A: In a study using a chronic unpredictable mild stress (CUMS) rat model of depression [], this compound was identified as one of five potential biomarkers in the prefrontal cortex (PFC). This suggests a potential link between this lipid and the pathophysiology of depression, warranting further investigation into its specific role in this context.

Q2: How does this compound relate to other ethanolamides in terms of their effects on coagulation?

A: Research indicates that this compound, a precursor to Palmitoylethanolamide (PEA), demonstrates procoagulant properties similar to PEA, Stearoylethanolamide (SEA), and Anandamide (AEA) []. These ethanolamides, particularly PEA, have been shown to enhance thrombin generation in plasma. The presence of a free hydroxyl group in the head group of these molecules appears to be crucial for their procoagulant activity.

Q3: Has this compound been identified in any natural sources?

A: While not specifically mentioned in the provided abstracts, one study identified this compound within the chemical composition of fresh pokak eggplant (Solanum torvum) fruit extract []. This finding suggests the compound might be found in other natural sources and could have implications for dietary intake and potential health effects.

Q4: What future research directions are suggested regarding this compound?

A: Given its identification as a potential biomarker for depression [] and its procoagulant properties within the ethanolamide family [], further research is needed to elucidate:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.